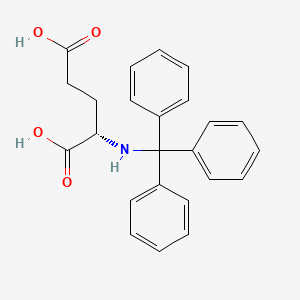

N-Trityl-L-glutamic acid

Description

Historical Development and Significance of Trityl Protection in Organic Synthesis

The story of the trityl group begins with the pioneering work of Moses Gomberg in 1900, who, in an attempt to synthesize hexaphenylethane, instead discovered the triphenylmethyl radical, the first stable free radical ever described in organic chemistry. rsc.org This discovery laid the groundwork for understanding the unique stability of the triphenylmethyl cation, a property that would later be harnessed for protective group chemistry.

The trityl (Tr) group, a triphenylmethyl moiety, was first recognized for its utility as a protecting group for primary hydroxyl functions in carbohydrate chemistry. uoa.gr Its bulky nature and, most importantly, its lability under acidic conditions, allowed for its selective removal without affecting other, more robust protecting groups. thieme-connect.com This orthogonality was a significant advancement in the multistep synthesis of complex carbohydrates.

The application of the trityl group soon expanded into the burgeoning field of peptide synthesis. The ability to protect the α-amino group of amino acids allowed for the controlled formation of peptide bonds. smolecule.com Early methods involved the reaction of trityl chloride with amino acid esters, followed by saponification to yield the N-trityl amino acid. google.com The trityl group could then be selectively cleaved under mild acidic conditions, leaving the newly formed peptide bond intact. uoa.gr This development was a crucial step towards the systematic synthesis of peptides.

Over time, variations of the trityl group were developed to fine-tune its properties. For instance, the introduction of electron-donating methoxy (B1213986) groups on the phenyl rings led to the dimethoxytrityl (DMT) and monomethoxytrityl (MMT) groups. These modified trityl groups exhibit increased acid lability, allowing for even milder deprotection conditions, a feature that proved particularly valuable in the development of solid-phase oligonucleotide synthesis. chemicalbook.com

The significance of trityl protection in organic synthesis cannot be overstated. It introduced a level of control and selectivity that was previously unattainable, paving the way for the synthesis of complex biomolecules like peptides, nucleotides, and intricate natural products. The principles established with the trityl group have influenced the design of a plethora of other protecting groups, making it a foundational concept in the art and science of chemical synthesis. thieme-connect.comresearchgate.net

N-Trityl-L-Glutamic Acid as a Key Chiral Building Block in Advanced Synthesis

This compound and its derivatives have emerged as powerful chiral building blocks in a variety of advanced synthetic applications, extending far beyond simple peptide synthesis. The combination of the stereodefined glutamic acid backbone and the versatile trityl protecting group allows for the construction of complex molecular architectures with a high degree of stereochemical control.

One significant area of application is in the synthesis of modified amino acids and peptide analogs. For instance, this compound dimethyl ester has been utilized as a starting material for the asymmetric synthesis of phosphonodifluoromethyl ketone and phosphonofluoridate derivatives of L-glutamic acid. orgsyn.org These compounds act as analogues of the γ-glutamyl phosphate (B84403) intermediate and the tetrahedral transition state in enzymatic reactions, making them valuable tools for studying enzyme mechanisms. orgsyn.org

Furthermore, this compound is a key precursor in the synthesis of medicinally relevant compounds. It has been employed in the preparation of thyrotropin-releasing hormone (TRH) analogues. researchgate.net A one-pot treatment of this compound with dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) provides a high-yielding route to the 1-hydroxybenzotriazolyl ester of N-trityl-L-pyroglutamic acid, a crucial intermediate for these syntheses. researchgate.net

The versatility of this compound derivatives is also demonstrated in their use as precursors for radiolabeled compounds for medical imaging. For example, di-tert-butyl (4S)-4-(3-{[(4-methylphenyl)sulfonyl]oxy}propyl)-N-trityl-L-glutamate has been developed as a stable, solid precursor for the synthesis of (S)-4-(3-[¹⁸F]Fluoropropyl)-L-glutamic acid, a promising tracer for positron emission tomography (PET) imaging. chemimpex.com The trityl group, in this context, provides the necessary stability for the precursor while allowing for efficient radiolabeling and subsequent deprotection. chemimpex.com

In the realm of polypeptide synthesis, N-trityl protected glutamine derivatives have been used in the polycondensation of activated urethane (B1682113) derivatives of α-amino acids to produce polypeptides. rsc.org The bulky trityl group does not hinder the polymerization process, allowing for the creation of well-defined polymeric structures. rsc.org The synthesis of L(+)-glutamine itself has been achieved from dibenzyl N-trityl L(+)-glutamate, showcasing the utility of this protected amino acid in producing valuable enantiopure compounds. google.com

The following table summarizes the physicochemical properties of a closely related derivative, Nδ-Trityl-L-glutamine, providing insight into the general characteristics of such compounds.

| Property | Value | Reference |

| CAS Number | 102747-84-2 | google.com |

| Molecular Formula | C₂₄H₂₄N₂O₃ | google.com |

| Molecular Weight | 388.5 g/mol | google.com |

| Melting Point | 214 - 216 °C | google.com |

| Appearance | White to off-white powder | google.com |

| Optical Rotation | [α]²⁰D = -8 ± 2º (c=2 in AcOH) | google.com |

| Purity | ≥ 98% (HPLC) | google.com |

The synthesis of various N-trityl-amino acids, including those derived from glutamic acid, is well-established, with general procedures involving the reaction of the amino acid ester with trityl chloride followed by hydrolysis.

| Amino Acid | Protecting Group Strategy | Synthetic Utility | Reference |

| L-Glutamic Acid | N-Trityl, Dimethyl ester | Synthesis of phosphonate (B1237965) analogues | orgsyn.org |

| L-Glutamic Acid | N-Trityl | Synthesis of TRH analogues | researchgate.net |

| L-Glutamic Acid | N-Trityl, Di-tert-butyl ester | Precursor for ¹⁸F-labeled PET tracers | chemimpex.com |

| L-Glutamine | Nδ-Trityl | Building block for polypeptide synthesis | rsc.org |

| L-Glutamic Acid | N-Trityl, Dibenzyl ester | Synthesis of L(+)-Glutamine | google.com |

The continued exploration of this compound and its derivatives in asymmetric synthesis promises to yield new methodologies for the construction of complex, stereochemically defined molecules with significant potential in medicine, materials science, and beyond.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(tritylamino)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO4/c26-22(27)17-16-21(23(28)29)25-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,25H,16-17H2,(H,26,27)(H,28,29)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVPIRNLBYNVMIY-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456787 | |

| Record name | N-TRITYL-L-GLUTAMIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80514-73-4 | |

| Record name | N-TRITYL-L-GLUTAMIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Trityl L Glutamic Acid and Its Functionalized Derivatives

Direct Tritylation Strategies for N-Trityl-L-Glutamic Acid Synthesis

Direct tritylation methods provide efficient pathways to this compound by introducing the trityl group onto the nitrogen atom of L-glutamic acid or its pre-formed esters. These strategies are characterized by their reaction conditions and procedural efficiency.

Preparative Approaches from L-Glutamic Acid and its Esters

The preparation of this compound can be broadly categorized into two primary approaches: the tritylation of L-glutamic acid esters followed by hydrolysis, and the direct tritylation of the free amino acid.

The more established route involves a two-step sequence starting with an L-glutamic acid ester, such as the diethyl or dibenzyl ester. google.comuoa.gr The ester is first reacted with trityl chloride to form the N-tritylated diester intermediate. This is followed by a saponification (alkaline hydrolysis) step to cleave the ester groups, yielding the desired this compound. uoa.gr For instance, N-tritylation of dibenzyl L-glutamate can be achieved at room temperature, followed by subsequent chemical transformations. google.com Similarly, the N-tritylated diethyl ester can be hydrolyzed using alcoholic potassium hydroxide (B78521) to afford the final product. uoa.gr

Alternatively, direct tritylation of L-glutamic acid is also possible, although less common. This method circumvents the need for esterification and subsequent hydrolysis steps. uoa.gr

Role of Trityl Chloride and Optimized Reaction Conditions

Trityl chloride (triphenylmethyl chloride) is the essential reagent for introducing the trityl protecting group. The reaction proceeds via an SN1 mechanism, where trityl chloride dissociates to form a stable, resonance-stabilized trityl cation. total-synthesis.com This bulky electrophile then reacts with the nucleophilic α-amino group of the glutamic acid derivative. total-synthesis.com Due to its significant steric hindrance, the trityl group selectively protects primary amines and is particularly effective for the α-amino group. total-synthesis.com

Optimized reaction conditions are crucial for achieving high yields and minimizing side reactions. Key parameters include:

Base: A non-nucleophilic organic base, such as triethylamine or pyridine, is typically required. uoa.grtotal-synthesis.comcommonorganicchemistry.com The base serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction, driving the equilibrium towards product formation. total-synthesis.com

Solvent: Anhydrous aprotic solvents like chloroform or dimethylformamide (DMF) are commonly used to dissolve the reactants and facilitate the reaction. google.comuoa.gr

Temperature: The N-tritylation reaction is generally carried out at room temperature over several hours. google.comuoa.gr

Table 1: Comparison of Reaction Conditions for N-Tritylation

| Starting Material | Tritylating Agent | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Dibenzyl L-glutamate | Triphenyl methyl chloride | Triethylamine | Chloroform | Room Temperature | google.com |

| Glycine methyl ester HCl | Triphenylchloromethane | Triethylamine | Chloroform | Room Temperature | uoa.gr |

| Amino Acid | Trityl chloride | Diethylamine | Isopropanol/Water | Not specified | researchgate.net |

Development of Efficient "One-Pot" Synthesis Protocols

A notable one-pot method for preparing N-tritylamino acids involves the use of trimethylsilyl esters as transient intermediates. researchgate.net In this approach, the free amino acid (L-glutamic acid) is first silylated in situ to form a soluble trimethylsilyl ester. This intermediate is then directly treated with trityl chloride and a base. The subsequent workup hydrolyzes the silyl ester, yielding the final this compound. This protocol is advantageous as it starts from the free amino acid and avoids the separate, often cumbersome, steps of esterification and saponification, making it a more direct and efficient route. researchgate.netacs.org

Stereoselective and Asymmetric Synthesis Utilizing this compound

The inherent chirality of this compound makes it a valuable synthon in asymmetric synthesis. Its well-defined stereocenter is exploited to direct the formation of new chiral centers in a controlled and predictable manner, leading to the stereoselective synthesis of complex molecules.

Asymmetric Transformations of this compound Esters

Esters of this compound serve as powerful chiral templates for asymmetric transformations. The existing stereocenter at the α-carbon effectively influences the stereochemical outcome of reactions at other positions within the molecule.

A prominent example is the asymmetric transformation of an this compound ester into a difluorophosphonomethyl glutamate (B1630785) analogue. researchgate.net In this synthesis, the chiral backbone of the glutamic acid derivative is used to generate a chiral N-acyliminium ion intermediate. The subsequent nucleophilic addition of a phosphorus-based reagent, such as trimethyl phosphite, to this intermediate proceeds with high diastereoselectivity. researchgate.net The stereochemistry of the starting material directs the approach of the nucleophile, leading to the preferential formation of one diastereomer over the other. The resulting diastereoisomers can then be separated, providing access to enantiomerically enriched phosphonate-containing amino acid derivatives. researchgate.net

This compound as a Chiral Synthon for Homologations and Alkylations

This compound and its derivatives are employed as chiral synthons—building blocks that incorporate a specific chiral element into a larger synthetic target. They are particularly useful for stereoselective homologation (chain extension) and alkylation reactions.

The use of N-trityl protection is crucial in preventing racemization at the α-carbon during these transformations. nih.gov Research has demonstrated that the side chain of N-trityl-L-glutamate esters can be selectively deprotonated to form a γ-ester enolate. This enolate acts as a nucleophile and can react with various electrophiles, such as alkyl halides, in alkylation reactions. The stereocenter at the α-position, shielded by the bulky N-trityl group, directs the stereochemical outcome of the alkylation at the γ-position, enabling the synthesis of complex, stereodefined amino acid derivatives. nih.gov This strategy effectively uses the chirality of L-glutamic acid to install new functionality with stereocontrol, highlighting its utility in the asymmetric synthesis of medicinally relevant compounds like GABA analogues. nih.gov

Control of Diastereoselectivity and Enantiospecificity in Derivatization Reactions

The protection of the α-amino group of L-glutamic acid with the triphenylmethyl (trityl) group is a critical strategy for maintaining the enantiomeric integrity of the α-center during subsequent chemical transformations. The bulky nature of the N-trityl group provides significant steric hindrance, which is instrumental in controlling diastereoselectivity in derivatization reactions.

The trityl group effectively shields the α-proton from abstraction, thus preventing racemization, a common issue with other nitrogen-protecting groups like carbamates (e.g., Boc, Cbz, Fmoc) under basic conditions. nih.gov N-trityl protected amino compounds have been observed to retain their enantiopurity with greater than 90% enantiomeric excess (ee). nih.gov This enantiospecificity is crucial for the synthesis of optically pure target molecules.

In derivatization reactions, such as the alkylation of enolates generated from this compound esters, the trityl group directs the approach of the electrophile. It sterically blocks one face of the enolate, forcing the incoming reactant to attack from the opposite, less hindered face. This facial bias leads to the preferential formation of one diastereomer over the other. For instance, in the alkylation of glutamate derivatives, stereocontrol is induced by the conformation of the intermediate lithium enolate, leading to diastereomerically pure products. While specific diastereomeric ratios for this compound are proprietary to specific research, the principle of steric-directing control is well-established for bulky N-protecting groups.

This stereocontrol makes this compound a valuable precursor for creating complex molecules with multiple stereocenters, ensuring that the original chirality of the L-glutamic acid is faithfully transferred to the final product.

Synthesis of Diverse this compound Conjugates and Analogues

The bifunctional nature of this compound, possessing two carboxylic acid groups at the α- and γ-positions, allows for its elaboration into a wide array of complex molecules. These include phosphonate-containing analogues, precursors for medical imaging agents, and conjugates with biologically relevant molecules like polyamines and nucleic acid bases.

Phosphonate (B1237965) analogues of glutamic acid are of significant interest due to their role as enzyme inhibitors and bioactive molecules. researchgate.net The synthesis of these analogues often utilizes this compound to ensure stereochemical purity. A key strategy involves the asymmetric transformation of an this compound ester into a phosphonate derivative.

One documented approach involves converting this compound into its γ-aldehyde derivative. This intermediate can then undergo a nucleophilic addition reaction with a phosphorus reagent. For example, the reaction with tris(trimethylsilyl) phosphite, followed by hydrolysis, can yield a γ-phosphonate analogue.

A more advanced method is the stereoselective synthesis of a difluorophosphonomethyl glutamate analogue from an this compound ester. researchgate.net This transformation highlights the utility of the N-trityl group in complex, multi-step syntheses where maintaining chirality is paramount. General methods for creating phosphonate peptide analogues, which can be adapted for this compound, often involve the activation of a phosphonic monoester to a phosphonochloridate, followed by coupling with an amino acid ester. nih.gov

The table below summarizes a general synthetic approach for such transformations.

| Step | Description | Reagents and Conditions | Purpose |

| 1 | Selective Esterification | Benzyl (B1604629) alcohol, DCC, DMAP | Protect the α-carboxyl group, leaving the γ-carboxyl free for modification. |

| 2 | Reduction to Aldehyde | Conversion of the γ-carboxyl to a Weinreb amide, followed by reduction with DIBAL-H. | Form the key aldehyde intermediate. |

| 3 | Phosphonylation | Diethyl phosphite, base (e.g., DBU) | Introduce the phosphonate moiety via a Pudovik reaction. |

| 4 | Deprotection | H₂, Pd/C; followed by mild acid (for trityl removal) | Remove protecting groups to yield the final phosphonate analogue. |

This compound serves as a valuable starting material for the synthesis of precursors for PET radiotracers. These tracers, often labeled with isotopes like Fluorine-18 (¹⁸F), are used to image metabolic processes in the body. For example, N-(2-[¹⁸F]fluoropropionyl)-L-glutamate ([¹⁸F]FPGLU) is a PET tracer used for imaging glutamate metabolism in tumors. iaea.orgnih.gov

The synthesis of the labeling precursor for such tracers requires the introduction of a good leaving group that can be subsequently displaced by the [¹⁸F]fluoride ion in the final radiolabeling step. The N-trityl group is ideal for protecting the amino function during the necessary chemical manipulations. A similar strategy is employed in the synthesis of the precursor for O-(2-[¹⁸F]fluoroethyl)-L-tyrosine (FET), another important amino acid PET tracer, which uses an N-trityl protected tyrosine derivative. lumiprobe.com

A general synthetic route to a PET precursor from this compound involves several steps:

Diesterification: Both carboxylic acid groups are protected, for example, as methyl or tert-butyl esters.

Coupling: The N-trityl group is removed, and the free amine is acylated with a molecule containing a latent leaving group. For instance, coupling with 3-bromopropionic acid using a peptide coupling agent like EDC.

Modification of the Leaving Group: The bromide can be converted to a more reactive leaving group for radiofluorination, such as a tosylate or mesylate.

The resulting molecule, for example, (2S)-dimethyl 2-(3-(tosyloxy)propanamido)pentanedioate, serves as the direct precursor for the nucleophilic substitution reaction with [¹⁸F]fluoride to produce the final PET tracer.

The carboxylic acid functionalities of this compound can be selectively activated to form amide bonds with various amines, leading to the creation of complex molecular scaffolds. This is particularly useful for synthesizing conjugates with polyamines (e.g., spermidine, spermine) or amino-functionalized nucleic acid bases.

The synthesis typically involves the use of standard peptide coupling reagents to facilitate the amide bond formation while minimizing side reactions and racemization. researchgate.net The choice of which carboxyl group (α or γ) reacts can be controlled by using an orthogonal protecting group strategy. For example, if the α-carboxyl group is protected as a benzyl ester, the γ-carboxyl group can be selectively activated and coupled with an amine.

The general procedure for conjugation is outlined in the following table:

| Reagent/Method | Description | Application |

| EDC/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (B26582) (HOBt). | Forms an active ester intermediate that reacts efficiently with primary amines. Commonly used for coupling with polyamines. nih.gov |

| PyBOP | Bromotripyrrolidinophosphonium hexafluorophosphate (B91526). | A powerful coupling reagent, particularly effective for sterically hindered reactants. uoi.gr |

| Acyl Halide | Conversion of the carboxylic acid to an acyl chloride (e.g., using SOCl₂) followed by reaction with the amine. | A highly reactive method, suitable for less sensitive amine substrates. |

This methodology allows for the construction of this compound-centered polyamine conjugates, which are investigated for their roles in cellular processes, or for linking the amino acid to nucleic acid bases, creating building blocks for peptide nucleic acid (PNA) analogues or other modified oligonucleotides. nih.gov

Chemical Reactivity and Mechanistic Elucidation of N Trityl L Glutamic Acid Transformations

Primary Reactions and Transformations of N-Trityl-L-Glutamic Acid

Beyond the chemistry of its protecting group, the carboxylic acid functionalities of this compound are key sites for chemical transformations.

The carboxylic acid groups of this compound can be esterified and subsequently deprotected through saponification or transformed via transesterification.

Saponification: The hydrolysis of methyl or ethyl esters of N-tritylamino acids can be challenging due to the steric hindrance imposed by the bulky trityl group. uoa.gr However, saponification can be achieved under specific conditions. For example, the hydrolysis of N-trityl-amino acid methyl esters has been carried out using a solution of the ester in dioxane with aqueous potassium hydroxide (B78521). csic.es In the synthesis of glutamic acid-1-methyl ester-5-tert-butyl ester, the methyl ester at the 5-position of trityl-protected glutamic acid dimethyl ester was selectively removed using sodium hydroxide in a mixed solvent system of methanol, tetrahydrofuran, and water. google.com

Transesterification: Transesterification offers an alternative pathway for modifying the ester groups of this compound derivatives. In a patented process for producing L(+)-glutamine, N-trityl dibenzyl glutamate (B1630785) was subjected to transesterification by boiling in a solution of sodium methylate in methanol. google.com This reaction resulted in the formation of N-trityl-α-benzyl-γ-methyl glutamate. google.com Research has also demonstrated that a tetranuclear zinc cluster can efficiently catalyze the transesterification of N-protected α-amino acid methyl esters with a variety of alcohols. researchgate.net

Catalytic Hydrogenation: Catalytic hydrogenation is a versatile reaction for this compound derivatives. It can be employed for the removal of the N-trityl group itself, as previously discussed. uoa.gr Additionally, it is a key method for the deprotection of other functional groups, such as benzyl (B1604629) esters. In a method for preparing L-glutathione, N-trityl L-glutamic acid was obtained by the selective hydrogenolysis of dibenzyl N-trityl glutamate using a palladium on charcoal catalyst. google.com Similarly, in the synthesis of L(+)-glutamine, the α-benzyl group of N-trityl-α-benzyl-γ-methyl glutamate was cleaved by hydrogenation over a palladium catalyst. google.com The hydrogenation of glutamic acid itself has been studied as a route to valuable chemical intermediates, highlighting the importance of this transformation for this amino acid scaffold. nih.govresearchgate.net

Ammonolysis: Ammonolysis is the process of cleaving a chemical bond with ammonia (B1221849). In the context of this compound derivatives, it is primarily used to convert ester groups into amides. A key step in a patented synthesis of L(+)-glutamine involves the ammonolysis of the γ-methyl ester group of N-trityl-γ-methyl glutamate. google.com This was achieved by dissolving the compound in an aqueous methanolic ammonia solution, saturating it with ammonia gas at low temperature, and allowing the reaction to proceed at room temperature. google.com Similarly, in the synthesis of TRH and its analogues, the final step often involves ammonolysis to convert a C-terminal ester to the corresponding amide. researchgate.netlookchem.com

Table 2: Key Reactions of this compound Derivatives

| Reaction Type | Reagents and Conditions | Transformation | Reference(s) |

|---|---|---|---|

| Saponification | NaOH / MeOH, THF, H₂O | Selective hydrolysis of a methyl ester. | google.com |

| KOH / Dioxane, H₂O | Hydrolysis of methyl esters. | csic.es | |

| Transesterification | NaOMe / MeOH (reflux) | Conversion of a dibenzyl ester to a benzyl methyl ester. | google.com |

| Tetranuclear Zinc Cluster / various alcohols | Catalytic transesterification of methyl esters. | researchgate.net | |

| Catalytic Hydrogenation | H₂ / Pd-C | Removal of benzyl ester protecting groups. | google.comgoogle.com |

| H₂ / Pd black | Removal of the N-trityl group. | uoa.gr | |

| Ammonolysis | NH₃ / aq. MeOH | Conversion of a γ-methyl ester to a γ-amide. | google.com |

| NH₃ | Conversion of a C-terminal ester to an amide. | researchgate.netlookchem.com |

Electrophilic and Nucleophilic Reaction Pathways on the Glutamate Backbone

The trityl group, a bulky substituent, significantly influences the reactivity of the L-glutamic acid backbone. Its presence can direct reactions to specific positions and affect the stereochemical outcome of transformations.

The glutamate backbone of this compound presents several sites for both electrophilic and nucleophilic attack. The carboxylic acid groups, once deprotonated, become nucleophilic. The α-carbon can be deprotonated to form an enolate, which is a potent nucleophile. Electrophilic reactions often target the electron-rich aromatic rings of the trityl group, though reactions on the glutamate portion are more synthetically useful.

One key reaction pathway involves the formation of enolates from N-protected glutamic acid derivatives. For instance, the lithium enolate of dimethyl N-Cbz-L-glutamate has been shown to react with electrophilic hydroxylating agents like Davis oxaziridine. This reaction proceeds with diastereoselectivity, favoring the formation of (2S,4S)-4-hydroxy-L-glutamic acid. beilstein-journals.org The choice of the metal counterion and solvent can influence the degree of this selectivity. beilstein-journals.org

The N-trityl group can also influence the regioselectivity of reactions. For example, in peptide synthesis, the bulky trityl group on the nitrogen of a dipeptide-resin can direct subsequent couplings. peptide.com

Furthermore, the glutamate backbone can be involved in cyclization reactions. Under certain conditions, such as during HF cleavage in peptide synthesis, the unprotected side-chain carboxyl group of a glutamic acid residue can cyclize to form a pyroglutamine residue. peptide.com

The following table summarizes the outcomes of selected electrophilic and nucleophilic reactions on the glutamate backbone:

| Reactant | Reagent/Condition | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Dimethyl N-Cbz-L-glutamate | LiHMDS, then Davis oxaziridine | Electrophilic hydroxylation | (2S,4S)-4-hydroxy-L-glutamic acid (major) | beilstein-journals.org |

| N-phthaloyl-L-glutamic acid | Bromination, then methanolysis | Electrophilic bromination | Mixture of (2S,4S) and (2S,4R) 4-bromo-L-glutamic acid dimethyl esters | beilstein-journals.org |

| Glutamic acid residue (in peptide) | HF cleavage | Intramolecular cyclization | Pyroglutamine residue | peptide.com |

Advanced Applications in Peptide Chemistry and Bioorganic Synthesis

Contributions to Solid-Phase Peptide Synthesis (SPPS)

The integration of N-Trityl-amino acids, including N-Trityl-L-glutamic acid, into Solid-Phase Peptide Synthesis (SPPS) protocols has provided chemists with a powerful tool for assembling peptides under exceptionally mild conditions. This approach is particularly valuable for the synthesis of peptides that are sensitive to the harsher reagents often used in other strategies. peptide.com

The use of the Nα-Trityl group in conjunction with acid-labile side-chain protecting groups, such as tert-butyl (tBu), presents a milder alternative to the more common Fmoc/tBu strategy. peptide.com The Trityl group's lability to dilute acids allows for its removal under conditions that leave the side-chain protecting groups and the peptide-resin linkage intact. peptide.com This orthogonality is crucial for the successful synthesis of complex peptides. peptide.com

The general cycle for integrating N-Trityl-amino acids in SPPS involves the following steps:

Attachment of the C-terminal amino acid: The first amino acid is anchored to a suitable resin, often a highly acid-labile resin like 2-chlorotrityl chloride resin to allow for mild final cleavage. peptide.comresearchgate.net

Nα-Trityl deprotection: The Trityl group is removed from the resin-bound amino acid using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), typically ranging from 1-5%. peptide.com

Coupling: The next N-Trityl protected amino acid is activated and coupled to the newly exposed N-terminal amine of the growing peptide chain.

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. The mild deprotection conditions are a key advantage, making this strategy compatible with sensitive functionalities. peptide.com

A significant advantage of the N-Trityl strategy is the ability to perform peptide elongation under very mild acidic conditions for deprotection, avoiding the repetitive use of bases like piperidine (B6355638) required in Fmoc-SPPS. peptide.com This is particularly beneficial for preventing base-catalyzed side reactions. The cleavage of the Trityl group can be achieved with reagents such as 1% TFA in DCM, or even with solutions of acetic acid or 1-hydroxybenzotriazole (B26582) (HOBt) in trifluoroethanol (TFE). peptide.com

The coupling of N-Trityl-amino acids, which can be sterically hindered, has been successfully achieved using various modern coupling reagents. Studies have shown effective coupling using both carbodiimide-based methods, such as diisopropylcarbodiimide (DIPC) with HOBt, and aminium/uronium-based reagents like HATU with a non-nucleophilic base such as diisopropylethylamine (DIEA). peptide.com The choice of coupling reagent can influence the efficiency of the reaction, and optimization is often necessary depending on the specific amino acid sequence. peptide.com

| Coupling Protocol | Reagents | Typical Conditions | Reference |

| Carbodiimide-based | N-Trityl-amino acid, DIPC, HOBt | DMF, 1 hour | peptide.com |

| Aminium-based | N-Trityl-amino acid, HATU, DIEA | DMF, 10 minutes | peptide.com |

The N-Trityl group plays a crucial role in mitigating common side reactions that can plague SPPS.

Diketopiperazine (DKP) Formation: This intramolecular cyclization of a dipeptidyl-resin is a major side reaction, especially when proline is the second amino acid in the sequence. The bulky nature of the N-Trityl group on the second amino acid sterically hinders the N-terminal amine from attacking the ester linkage to the resin, thus significantly suppressing DKP formation. peptide.comluxembourg-bio.com An alternative strategy involves coupling an N-Trityl protected amino acid in the second position; its subsequent removal with dilute TFA yields a protonated dipeptide-resin, which can then be coupled using in situ neutralization protocols to prevent DKP formation. peptide.comluxembourg-bio.comresearchgate.net

Racemization: Nα-Trityl-amino acid residues are known to be highly resistant to racemization during activation and coupling. peptide.com Racemization during peptide synthesis often proceeds through the formation of a 5(4H)-oxazolone intermediate. The bulky trityl group disfavors the formation of this planar intermediate, thereby preserving the stereochemical integrity of the amino acid. This is a significant advantage over other protecting groups, especially when coupling racemization-prone residues like histidine and cysteine. bachem.com

The mild conditions associated with the N-Trityl strategy make it particularly suitable for the synthesis of complex and sensitive biomolecules where other methods might fail. peptide.com

Glyco/Phosphopeptides: The synthesis of glycopeptides and phosphopeptides often involves functionalities that are sensitive to the basic conditions of Fmoc removal or the strong acidic conditions of Boc removal. The N-Trityl approach, with its gentle deprotection steps, provides a viable pathway for the synthesis of these modified peptides, preserving the integrity of the glycosidic linkages and phosphate (B84403) esters. peptide.comnih.govuoa.grcreative-peptides.com

Oligonucleotide-Peptide Conjugates (OPCs): These chimeric molecules require synthetic strategies that are compatible with both the peptide and the oligonucleotide moieties. The N-Trityl group can be used for the protection of the α-amino group of amino acids during the peptide synthesis portion. Its removal under mild acidic conditions is generally compatible with the acid-labile protecting groups used on the nucleobases of the oligonucleotide, facilitating the solid-phase assembly of these complex conjugates.

Role in Solution-Phase Peptide Synthesis

While SPPS has become the dominant method for peptide synthesis, solution-phase synthesis remains important, particularly for large-scale production and the synthesis of short peptides or peptide fragments. The N-Trityl group was originally introduced for use in solution-phase peptide synthesis.

The steric bulk of the N-Trityl group presents a challenge for coupling reactions in solution-phase synthesis, necessitating the use of highly efficient activation methods. The choice of coupling reagent is critical to achieve high yields and minimize side reactions, particularly racemization.

Common classes of coupling reagents used in peptide synthesis include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (B1669883) (DCC) and Diisopropylcarbodiimide (DIC) are classic coupling agents. luxembourg-bio.com Their effectiveness with bulky N-Trityl amino acids is often enhanced by the use of additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). luxembourg-bio.com These additives act as activated ester intermediates, which can improve coupling efficiency and suppress racemization. luxembourg-bio.com

Phosphonium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are known for their high reactivity. Research has shown that the reaction of N-trityl amino acids with BOP reagent can be efficient. bachem.com These reagents are particularly useful for coupling sterically hindered amino acids.

Aminium/Uronium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most effective coupling reagents currently available. luxembourg-bio.com They are known for their rapid reaction rates and low tendency to cause racemization, making them well-suited for coupling challenging residues, including N-Trityl protected amino acids. luxembourg-bio.com The use of a non-nucleophilic base like DIEA is typically required with these reagents. researchgate.net

The optimization of a coupling system for a specific N-Trityl-amino acid like this compound would involve screening various combinations of coupling reagents, additives, solvents, and reaction times to identify the conditions that provide the highest yield and purity of the desired peptide.

| Reagent Class | Example Reagents | Additives | Key Considerations for N-Trityl Amino Acids |

| Carbodiimides | DCC, DIC | HOBt, HOAt | Additives are crucial to enhance efficiency and suppress racemization. luxembourg-bio.com |

| Phosphonium Salts | PyBOP, BOP | N/A | High reactivity, suitable for sterically hindered couplings. bachem.com |

| Aminium/Uronium Salts | HATU, HBTU | N/A | Very high efficiency and low racemization, often the reagent of choice for difficult couplings. luxembourg-bio.com |

This compound in Medicinal Chemistry and Drug Discovery

The unique structural features of this compound make it a valuable starting material in medicinal chemistry for the development of new therapeutic agents. Its inherent chirality and functional groups provide a scaffold for the synthesis of complex molecules with specific biological activities.

Design and Synthesis of Chiral Scaffolds and Building Blocks for Pharmaceutical Agents

Chirality is a critical aspect of drug design, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. nih.gov Amino acids, being inherently chiral, are excellent starting materials for the synthesis of enantiomerically pure pharmaceuticals. nih.govenamine.net this compound serves as a versatile chiral building block, providing a stereochemically defined framework for the construction of more complex molecules.

The glutamic acid backbone can be modified to create a variety of chiral scaffolds, which are core structures upon which a diverse range of functional groups can be appended to generate libraries of potential drug candidates. For example, glutamic acid analogs have been used to create macrocyclic peptide mimetics that can target protein-protein interactions, a class of targets that has been challenging for traditional small-molecule drugs. nih.govrsc.org The synthesis of nonracemic hydroxyglutamic acids, which can introduce additional hydrogen bonding interactions with biological targets, further illustrates the utility of glutamic acid derivatives in creating diverse and functional chiral scaffolds. beilstein-journals.org The trityl group in this compound facilitates these synthetic transformations by protecting the amino group while other parts of the molecule are modified.

Development of Bioisosteric Analogues (e.g., Oxetanyl Peptides) with Modified Pharmacological Profiles

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of a specific functional group in a drug molecule with a bioisostere can lead to improved pharmacological properties, such as enhanced potency, selectivity, or metabolic stability.

One area where this compound has potential application is in the synthesis of peptide mimetics containing oxetane (B1205548) rings. Oxetanes are four-membered cyclic ethers that can serve as bioisosteric replacements for amide bonds in peptides. researchgate.netwarwick.ac.uk This modification can alter the conformational properties of the peptide and improve its resistance to enzymatic degradation. The synthesis of these oxetanyl peptides often involves multi-step sequences where protected amino acids are key intermediates. While direct use of this compound in published oxetanyl peptide synthesis is not explicitly detailed, the principles of peptide chemistry suggest its utility in such endeavors. The trityl group's compatibility with various coupling conditions makes it a suitable protecting group for incorporating glutamic acid or its derivatives into these novel peptide-like structures.

The development of amino acid analogues is a broad field aimed at creating novel building blocks for drug discovery. nih.gov The strategic use of protecting groups like trityl is essential for the successful synthesis of these complex molecules.

Utility in Radiopharmaceutical Design and Applications in Molecular Imaging

Molecular imaging techniques, such as Positron Emission Tomography (PET), play a crucial role in the diagnosis and management of various diseases, particularly cancer. radiologykey.comresearchgate.net These techniques rely on the use of radiopharmaceuticals, which are biologically active molecules labeled with a positron-emitting radionuclide. researchgate.net

Amino acids are attractive candidates for the development of PET imaging agents because many tumors exhibit increased amino acid metabolism to support their rapid growth. nih.gov Radiolabeled glutamic acid and its derivatives have been investigated as potential PET tracers for tumor imaging. nih.gov For instance, N-(2-[18F]fluoropropionyl)-L-glutamate ([18F]FPGLU) has shown promise in imaging hepatocellular carcinoma.

The synthesis of these radiolabeled amino acids often requires a protected precursor to ensure that the radiolabel is incorporated at the desired position. The trityl group, with its specific cleavage conditions, can be a valuable tool in the synthesis of precursors for radiolabeled glutamic acid derivatives. nih.gov For example, Tritylthiol-poly-L-Glutamic acid is a commercially available reagent that can be used for conjugation, highlighting the utility of the trityl group in creating functionalized polymers that could be adapted for imaging applications. cd-bioparticles.net While direct radiosynthesis of this compound itself for PET imaging is not a common strategy due to the subsequent deprotection step, its role as a precursor in the synthesis of more complex radiopharmaceuticals is an area of active research. The design of molecular imaging probes is a multi-step process where protecting group chemistry plays a vital role. nih.gov

Advanced Research Directions and Broader Scientific Impact

N-Trityl-L-Glutamic Acid in Combinatorial Chemistry and Library Generation

Combinatorial chemistry is a powerful paradigm for drug discovery and materials science, relying on the systematic and rapid synthesis of a large number of distinct but structurally related molecules. nih.gov The use of protected amino acids is central to the construction of peptide and peptidomimetic libraries. This compound serves as a valuable building block in this context, primarily due to the advantageous properties of the trityl (Trt) protecting group. The Trt group is notably acid-labile, allowing for its removal under mild conditions that preserve the integrity of other sensitive functional groups within a growing molecule. peptide.comuoa.grresearchgate.net This feature is particularly crucial in solid-phase peptide synthesis (SPPS), a cornerstone of combinatorial library generation.

In the widely used Fmoc/tBu strategy for SPPS, the trityl group is often employed for the side-chain protection of amino acids like glutamine and asparagine to enhance their solubility and prevent undesirable side reactions. peptide.com Similarly, N-α-trityl protection on glutamic acid allows for selective reactions at the side-chain carboxyl groups. This differential protection is a key strategy for introducing molecular diversity.

The generation of diverse compound libraries is accelerated by techniques such as parallel synthesis and the "split-pool" or "one-bead-one-compound" method. nih.govimperial.ac.uk this compound is well-suited for incorporation into these high-throughput workflows.

Split-Pool Synthesis: In this approach, solid-phase resin beads are divided into multiple portions, each reacting with a different building block, such as this compound. The portions are then pooled, mixed, and re-divided for the next reaction cycle. This process allows for the exponential generation of a vast number of unique compounds on individual beads. The use of this compound enables the introduction of a key structural and functional element into millions of potential drug candidates simultaneously.

Parallel Synthesis: This strategy involves the synthesis of discrete compounds in separate reaction vessels, often arranged in microtiter plates. The defined location of each compound simplifies the identification of "hits" during subsequent biological screening. imperial.ac.uk The favorable solubility characteristics conferred by the trityl group can be beneficial in the solution-phase chemistries sometimes employed in parallel synthesis.

The integration of computational design with combinatorial synthesis allows for the creation of "smarter" libraries that are enriched with molecules more likely to interact with a specific biological target. nih.gov this compound can be modeled in silico to design focused libraries of peptides or small molecules targeting enzymes or receptors where a glutamic acid residue is key for binding. Recent advances in flow chemistry are further accelerating library synthesis, reducing turnaround times from weeks to less than an hour and enabling the creation of hyperdiverse libraries with quintillions of members. chemrxiv.org

Table 1: Comparison of Library Generation Strategies

| Feature | Split-Pool Synthesis | Parallel Synthesis |

|---|---|---|

| Library Size | Very large (millions to billions) | Small to moderate (hundreds to thousands) |

| Format | One-bead-one-compound mixtures | Spatially separated, individual compounds |

| Identification | Requires deconvolution or encoding | Direct (by location) |

| Throughput | Extremely high | High |

| Role of this compound | Building block for creating massive diversity | Building block for creating arrays of distinct compounds |

Utility in the Total Synthesis of Complex Natural Products

The total synthesis of complex natural products is a significant driver of innovation in organic chemistry, pushing the boundaries of synthetic methodology. oapen.orgrsc.org These endeavors require a masterful command of protecting group strategies to orchestrate the construction of intricate molecular architectures. nih.govuiowa.edu this compound serves as a specialized tool in this field, offering a means to temporarily mask the α-amino group of a glutamic acid unit while other transformations are performed elsewhere in the molecule.

The key advantage of the trityl group in this context is its selective lability. It can be cleaved under mildly acidic conditions (e.g., dilute trifluoroacetic acid or acetic acid) that leave many other protecting groups, such as those sensitive to hydrogenation or strong bases, intact. uoa.grresearchgate.net This orthogonality is critical in multi-step syntheses.

For instance, in the synthesis of a natural peptide containing a glutamic acid residue, the N-trityl group would protect the amine during the formation of peptide bonds. Its subsequent removal would unveil the amine for further elongation of the peptide chain or other modifications. This strategic protection prevents unwanted side reactions and ensures that the complex molecular assembly proceeds in a controlled and predictable manner. uiowa.edu While modern synthetic chemistry has matured to the point where even highly complex natural products can be synthesized, the demand for more efficient, scalable, and greener synthetic routes remains a primary objective. oapen.org

Exploration in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems formed by the association of two or more molecular components through non-covalent intermolecular forces. ias.ac.in Crystal engineering, a subfield of supramolecular chemistry, aims to control the way molecules pack in the solid state to create materials with desired properties. digitellinc.comuiowa.edu

This compound is an intriguing candidate for exploration in these fields due to its distinct molecular features:

Hydrogen Bonding: The glutamic acid moiety possesses multiple hydrogen bond donors (amine and carboxylic protons) and acceptors (carbonyl and hydroxyl oxygens), enabling the formation of robust and directional hydrogen-bonded networks.

π-Stacking and Hydrophobic Interactions: The three phenyl rings of the bulky trityl group can engage in π-π stacking and van der Waals interactions, providing additional forces to guide self-assembly. ias.ac.in

Chirality: The inherent chirality of the L-glutamic acid core can be used to direct the formation of chiral supramolecular structures.

These features suggest that this compound could be used to construct a variety of ordered materials. For example, it could act as an organogelator, self-assembling in certain solvents to form fibrous networks that immobilize the solvent. ias.ac.in In crystal engineering, the interplay between the hydrogen bonding of the glutamic acid portion and the packing of the trityl groups could be exploited to design specific crystal lattices with predictable topologies and potential applications in areas like nonlinear optics or enantioselective separations. uiowa.eduamercrystalassn.org The study of related molecules like poly-L-glutamic acid has already shown how secondary and supramolecular structures influence the rigidity and properties of biomaterials. nih.gov

Future Perspectives in Peptide Therapeutics, Chemical Biology, and Green Chemistry Initiatives

The versatility of this compound ensures its continued relevance in several evolving scientific domains.

Peptide Therapeutics: Peptides have emerged as a significant class of therapeutics, but often suffer from poor stability and short half-lives in the body. Chemical modifications can improve their pharmacological profiles. unife.it this compound is a key building block for synthesizing both native peptides and modified analogues. Its use in solid-phase synthesis facilitates the creation of complex peptide-based drugs. researchgate.netacs.org The mild conditions required for trityl group removal are compatible with the sensitive and complex structures often found in modern peptide therapeutics, such as glycopeptides or lipopeptides. researchgate.net

Chemical Biology: Chemical biology utilizes chemical tools to study and manipulate biological systems. Peptides and peptidomimetics synthesized using this compound can serve as molecular probes, enzyme inhibitors, or receptor ligands to investigate cellular pathways. For example, a peptide containing a glutamic acid residue at a key position might be synthesized to probe the active site of an enzyme, with the glutamic acid mimicking a natural substrate or transition state. core.ac.uk

Green Chemistry Initiatives: The pharmaceutical industry, including the peptide synthesis sector, is increasingly focused on developing more sustainable and environmentally friendly processes. unife.it While traditional peptide synthesis generates significant waste, efforts are underway to make it "greener." This includes optimizing solvent use, developing more efficient coupling reagents, and improving purification technologies. The use of the trityl group can be evaluated within this framework. While the cleavage often involves chlorinated solvents and strong acids, research into alternative, greener cleavage protocols and the potential for recycling reagents could enhance the sustainability profile of syntheses involving this compound. unife.it

Q & A

Q. What synthetic strategies are recommended for preparing N-Trityl-L-glutamic acid with high enantiomeric purity?

this compound is typically synthesized via tritylation of L-glutamic acid using trityl chloride (or bromide) under anhydrous conditions. Key considerations include:

- Protection of the α-amino group : Use a Schlenk line or inert atmosphere to prevent side reactions (e.g., oxidation) .

- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) is preferred for solubility and reaction efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures can isolate the product. Monitor purity via HPLC with chiral columns (e.g., Chiralpak® IA) .

Q. How can researchers characterize the structural and thermal stability of this compound?

- Structural analysis : Use H/C NMR to confirm trityl group attachment and stereochemistry. Compare chemical shifts with L-glutamic acid derivatives (e.g., δ 7.2–7.4 ppm for trityl aromatic protons) .

- Thermal stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can identify decomposition temperatures. For example, L-glutamic acid derivatives exhibit ΔfH°solid values near -1000 kJ/mol, which may guide stability comparisons .

- Hygroscopicity : Dynamic vapor sorption (DVS) studies are critical due to the trityl group’s hydrophobicity influencing moisture uptake .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

- Reverse-phase HPLC : Use C18 columns with UV detection (254 nm). Adjust mobile phase pH (e.g., 0.1% trifluoroacetic acid) to enhance peak resolution .

- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode detects [M+H] ions (expected m/z ~484.5 for CHNO).

- Titration : Non-aqueous titrimetry with perchloric acid in glacial acetic acid quantifies free amino groups post-deprotection .

Advanced Research Questions

Q. How do solvent-mediated polymorphic transformations affect the crystallization of this compound?

Polymorphic transitions (e.g., metastable → stable forms) depend on solvent polarity and temperature. For L-glutamic acid, β-form nucleation dominates in aqueous systems above 40°C, with growth rates increasing exponentially with temperature . For N-Trityl derivatives:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may favor kinetic polymorphs, while alcohols promote thermodynamic forms.

- Population balance modeling : Adapt models from L-glutamic acid studies to predict crystal size distribution (CSD) and transformation kinetics, accounting for trityl steric effects .

Q. How can researchers reconcile discrepancies in thermodynamic data (e.g., ΔfH°, ΔcH°) for this compound?

Conflicting values often arise from measurement techniques (e.g., combustion calorimetry vs. solution calorimetry) or sample purity. Mitigation strategies include:

- Cross-validation : Compare data from multiple methods (e.g., DSC for ΔfH° and bomb calorimetry for ΔcH°). For L-glutamic acid, ΔcH°solid ranges from -2244 to -2275 kJ/mol due to experimental variability .

- Error analysis : Report uncertainties (e.g., ±1.2 kJ/mol) and use statistical tools (e.g., Bland-Altman plots) to assess systematic biases .

Q. What mechanistic insights guide the optimization of this compound’s synthetic yield?

- Kinetic vs. thermodynamic control : Lower temperatures (0–5°C) favor tritylation of the amino group over side reactions (e.g., esterification).

- Byproduct analysis : Use LC-MS to identify impurities (e.g., di-tritylated products) and adjust stoichiometry (1:1.2 molar ratio of L-glutamic acid:trityl chloride) .

- Scale-up considerations : Maintain mixing efficiency (e.g., Reynolds number > 10,000) to avoid localized overheating or incomplete reaction .

Q. What challenges arise in chromatographic separation of this compound from structurally similar analogs?

- Steric hindrance : The bulky trityl group reduces retention time on conventional C18 columns. Use phenyl-hexyl stationary phases for better π-π interactions .

- Ion-pairing agents : Add heptafluorobutyric acid (HFBA) to improve peak symmetry for acidic analytes .

- Chiral resolution : Derivatize with Marfey’s reagent (FDAA) to enhance diastereomer separation if racemization is suspected .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility values for this compound?

Discrepancies may stem from solvent purity, temperature, or polymorphic forms. Recommendations:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.